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Core Science & Biosynthesis

Foundational

Structural and Stereochemical Elucidation of (3R)-5-Aminopentane-1,3-diol via Advanced NMR Spectroscopy

Executive Summary The structural characterization of small, highly polar, acyclic chiral molecules presents a unique set of analytical challenges. (3R)-5-aminopentane-1,3-diol is a versatile chiral building block utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small, highly polar, acyclic chiral molecules presents a unique set of analytical challenges. (3R)-5-aminopentane-1,3-diol is a versatile chiral building block utilized in the synthesis of functionalized linkers and oligonucleotide conjugates. While standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can easily map its carbon backbone, the acyclic nature of the 1,3-diol moiety allows for rapid conformational averaging. This flexibility renders traditional stereochemical NMR techniques—such as direct Nuclear Overhauser Effect (NOE) and 3JHH​ coupling constant analysis—unreliable for determining the absolute configuration at the C3 stereocenter.

This whitepaper outlines a definitive, self-validating analytical workflow. By combining multidimensional NMR for backbone assignment with a highly specific three-component chiral derivatization protocol, researchers can unambiguously confirm the (3R) absolute configuration while ensuring total data integrity.

Structural Dynamics & Analytical Challenges

(3R)-5-aminopentane-1,3-diol consists of a five-carbon aliphatic chain featuring three distinct functional groups: a primary hydroxyl at C1, a secondary hydroxyl at the C3 chiral center, and a primary amine at C5.

The Conformational Challenge: In solution, the C2​−C3​ and C3​−C4​ bonds rotate freely, transitioning rapidly between gauche and anti conformers. Because NMR timescales are relatively slow (milliseconds), the observed spectrum is a time-averaged representation of all conformers. Consequently, spatial proximity (NOESY/ROESY cross-peaks) cannot be trusted to reflect a single, rigid 3D structure. To resolve the (3R) stereocenter, the molecule must be chemically locked into a rigid conformation prior to analysis.

Workflow A Sample Preparation (D2O for Backbone, CDCl3 for Deriv) B 1D NMR (1H, 13C, DEPT-135) Primary Scaffold Identification A->B C 2D NMR (COSY, HSQC, HMBC) Spin System & Connectivity B->C D Chiral Derivatization Iminoboronate Ester Formation C->D E Stereochemical Assignment (3R) Absolute Configuration D->E

Figure 1: End-to-end NMR structural elucidation workflow for acyclic amino-diols.

Self-Validating Experimental Workflows

Sample Preparation & Matrix Selection

Causality in Matrix Selection: The choice of deuterated solvent is the most critical variable in this workflow. As demonstrated in the synthesis of , the underivatized amino-diol is highly polar.

  • For Backbone Assignment: D2​O is mandatory. It readily dissolves the compound and actively exchanges with the −OH and −NH2​ protons. This exchange makes the heteroatom protons "invisible" in the 1H spectrum, intentionally simplifying the spin system to only the carbon-bound protons.

  • For Stereochemical Derivatization: Anhydrous CDCl3​ must be used. The derivatization relies on the formation of a moisture-sensitive iminoboronate ester, which would hydrolyze immediately in D2​O .

Multidimensional NMR Acquisition Protocols

To ensure a self-validating dataset, the acquisition must follow a logical progression where each experiment confirms the findings of the last.

Step-by-Step Methodology:

  • 1D 1H NMR (600 MHz): Acquire 16 scans in D2​O with TSP (trimethylsilylpropanoic acid) as an internal standard (0.0 ppm). A high-field magnet (≥600 MHz) is recommended to ensure adequate dispersion between the structurally similar C2 and C4 methylene protons.

  • 13C & DEPT-135 (Self-Validation Step): Acquire a standard 13C spectrum followed by a DEPT-135. Validation: The DEPT-135 spectrum must show the C3 methine carbon as a positive phase signal, while the C1, C2, C4, and C5 methylene carbons will definitively invert to a negative phase. This instantly verifies the carbon backbone topology.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Map the 1H signals directly to their phase-confirmed 13C counterparts.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Utilize 2JCH​ and 3JCH​ long-range couplings to bridge the functional halves of the molecule (e.g., confirming that C5 protons couple to C4 and C3).

Resonance Assignments & Spin System Analysis

Based on the electronic environment, the C1 protons are heavily deshielded by the adjacent primary hydroxyl, while the C5 protons are moderately deshielded by the amine. The C3 methine is the most deshielded proton in the aliphatic chain.

Table 1: Predicted and Literature-Correlated NMR Assignments for (3R)-5-aminopentane-1,3-diol (in D2​O , 400-600 MHz)

Position 13C Shift (ppm)Phase (DEPT-135) 1H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
C1 ( CH2​OH )59.2Negative3.65t, J=6.5 C2, C3
C2 ( CH2​ )39.5Negative1.68mC1, C3, C4
C3 ( CHOH )68.1Positive3.85mC1, C2, C4, C5
C4 ( CH2​ )38.2Negative1.55mC2, C3, C5
C5 ( CH2​NH2​ )39.8Negative2.85t, J=7.0 C3, C4

Stereochemical Determination: The 3-Component Derivatization

While Mosher's ester analysis (using MPA or MTPA) is, applying it to this molecule would require tedious, selective protection of the C1 primary alcohol and C5 primary amine.

Instead, we adapt the highly efficient , which has been further validated by .

Causality of the Reaction: 2-formylphenylboronic acid condenses with the 1,3-diol to form a cyclic boronate ester. Simultaneously, the aldehyde moiety condenses with an enantiopure amine (e.g., (S)- α -methylbenzylamine) to form an imine. This locks the flexible acyclic chain into a rigid 6-membered ring, forcing the C3 stereocenter into close, fixed spatial proximity with the chiral amine. The resulting magnetic anisotropy yields massive chemical shift differences ( Δδ ) between (3R) and (3S) isomers.

Mechanism Diol (3R)-5-aminopentane-1,3-diol (Flexible Acyclic) Complex Diastereomeric Iminoboronate Complex (Rigid Cyclic) Diol->Complex Boronate Esterification Reagents 2-Formylphenylboronic Acid + (S)-α-Methylbenzylamine Reagents->Complex Imine Condensation Analysis 1H NMR Δδ Analysis Imine & Benzylic Protons Complex->Analysis Stereocenter Resolution

Figure 2: Three-component chiral derivatization locking the 1,3-diol into a rigid complex.

Step-by-Step Derivatization Methodology
  • Reagent Loading: To a dry NMR tube, add 1.0 equivalent of (3R)-5-aminopentane-1,3-diol (approx. 10 mM), 1.0 equivalent of 2-formylphenylboronic acid, and 1.0 equivalent of (S)- α -methylbenzylamine.

  • Solvation: Immediately dissolve the mixture in 0.6 mL of anhydrous CDCl3​ . Cap the tube and invert gently to mix.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes. The self-assembly of the iminoboronate ester is rapid and quantitative.

  • Self-Validating Acquisition: Acquire a 1H NMR spectrum. Crucial Check: Look for the disappearance of the free aldehyde proton at ~10.0 ppm and the appearance of a sharp imine singlet at ~8.3 ppm. If the aldehyde peak persists, the complex is incomplete, and the data must be discarded.

  • Stereochemical Assignment: Once validated, analyze the chemical shift of the imine proton and the benzylic proton of the amine moiety. By comparing the observed shifts against the known Δδ values for the (R,S) versus (S,S) diastereomeric complexes, the (3R) absolute configuration is definitively confirmed.

References

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. Available at:[Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters. Available at:[Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at:[Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method. Chemical Communications (NIH). Available at:[Link]

Exploratory

A Technical Guide to the Toxicity and Safety of (3R)-5-aminopentane-1,3-diol: Navigating Data Gaps for a Novel Compound

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known toxicity and safety data for (3R)-5-aminopentane-1,3-diol (CAS Number: 1314998-89-4). As a novel c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known toxicity and safety data for (3R)-5-aminopentane-1,3-diol (CAS Number: 1314998-89-4). As a novel chemical entity, publicly available toxicological data is limited. This document synthesizes the existing information, highlights critical data gaps, and provides a framework for safe handling and risk assessment based on its chemical properties and regulatory classifications. The primary directive of this guide is to foster a culture of safety and informed decision-making when working with compounds that have an incomplete toxicological profile.

Introduction and Physicochemical Landscape

(3R)-5-aminopentane-1,3-diol is a chiral aminodiol.[1] Compounds within this class are of interest in medicinal chemistry and materials science due to the presence of multiple functional groups—a primary amine and two hydroxyl groups—which allow for diverse chemical modifications and interactions. The stereochemistry at the 3-position adds a layer of complexity and potential for specific biological interactions, making it a candidate for chiral synthesis and drug design.

The amine functional group is basic, meaning it can readily accept a proton. This has significant implications for both its biological activity and its handling requirements. Amine-containing compounds can be reactive with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[2][3] Furthermore, the basicity of amines is a crucial factor in their interaction with biological macromolecules and their potential to cause skin and eye irritation.

Table 1: Physicochemical Properties of (3R)-5-aminopentane-1,3-diol

PropertyValueSource
CAS Number 1314998-89-4[4][5]
Molecular Formula C5H13NO2[5][6]
Molecular Weight 119.16 g/mol [5][7]
Appearance Not specified (Assumed to be liquid or solid at STP)
Solubility Expected to be water-soluble due to polar functional groups
Reactivity Reacts with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3] Air sensitive.[2][3]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.[8][9] For (3R)-5-aminopentane-1,3-diol, the following classifications have been notified, indicating significant potential health hazards upon exposure.[4]

Table 2: GHS Hazard Classification for (3R)-5-aminopentane-1,3-diol

Hazard ClassCategorySignal WordHazard StatementGHS Pictogram
Skin Irritation2WarningH315: Causes skin irritationGHS07 (Exclamation Mark)[4]
Serious Eye Damage1DangerH318: Causes serious eye damageGHS05 (Corrosion)[4]
Specific target organ toxicity — single exposure3WarningH336: May cause drowsiness or dizzinessGHS07 (Exclamation Mark)[4]

Causality Insight: The classification for serious eye damage (Category 1) is the most severe and necessitates stringent eye protection.[4] This is a common property of primary amines, which can be corrosive to delicate tissues. The skin irritation potential is also linked to the basicity and reactivity of the amine group. The potential for drowsiness or dizziness upon inhalation suggests that the compound can affect the central nervous system, a critical consideration for handling procedures.[4]

Navigating the Toxicological Data Gap

A crucial aspect of working with (3R)-5-aminopentane-1,3-diol is the acknowledgment that its toxicological properties have not been fully investigated.[2] There is a significant absence of data for critical endpoints, including:

  • Acute Toxicity (Oral, Dermal, Inhalation LD50/LC50): No quantitative data is available to establish lethal dose levels.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Long-term studies to assess these effects have not been reported.

  • Sensitization: The potential to cause allergic skin reactions is unknown.

This lack of data mandates a precautionary approach. Researchers must operate under the assumption that the compound could possess additional, uncharacterized hazards.

Risk Assessment and Safe Handling Protocol

Given the known hazards and the extensive data gaps, a rigorous risk assessment and adherence to a detailed handling protocol are paramount.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls.

  • Ventilation: All handling of (3R)-5-aminopentane-1,3-diol should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:

    • Eye Protection: Chemical safety goggles and a face shield are required due to the classification as causing serious eye damage.[10]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.

    • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

Step-by-Step Safe Handling Workflow
  • Preparation:

    • Designate a specific area within a fume hood for the experiment.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

    • Prepare a spill kit containing an inert absorbent material (e.g., sand, vermiculite).

    • Verify that all glassware is free from cracks and defects.

  • Handling:

    • Do not work with this compound alone.

    • Ground all equipment to prevent static discharge, which could be an ignition source.[2]

    • Avoid direct contact with skin, eyes, and clothing.[12]

    • Do not breathe mist, vapors, or spray.[2][3]

    • Keep the compound away from incompatible materials such as acids and strong oxidizing agents.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][12]

    • Store under an inert atmosphere (e.g., argon, nitrogen) as the compound is noted to be air-sensitive.[2][3]

    • Store in a designated corrosives area, away from heat, sparks, and open flames.[2][3]

  • Waste Disposal:

    • Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[2] Do not empty into drains.[2]

GHS_Based_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Risk Assessment & SOP Review PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep->PPE Proceed Controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) PPE->Controls Check Handling Handle in Fume Hood Controls->Handling Begin Work Incompatibles Avoid Incompatible Materials (Acids, Oxidizers) Handling->Incompatibles During Use Storage Store Under Inert Atmosphere in a Cool, Dry, Ventilated Area Handling->Storage After Use Decon Decontaminate Work Area & Equipment Storage->Decon Secure Waste Dispose as Hazardous Waste Decon->Waste Collect Waste Toxicity_Screening_Cascade cluster_in_silico Tier 1: In Silico Assessment cluster_in_vitro Tier 2: In Vitro Assays cluster_decision Tier 3: Decision Point Start Compound: (3R)-5-aminopentane-1,3-diol QSAR QSAR Modeling (Predictive Toxicity & Mutagenicity) Start->QSAR Cytotox Cytotoxicity Assays (e.g., MTT, LDH in relevant cell lines) QSAR->Cytotox Proceed if low predicted risk Ames Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity) Cytotox->Ames hERG hERG Channel Assay (Cardiotoxicity Screen) Ames->hERG Decision Go/No-Go Decision for Further In Vivo Studies hERG->Decision Analyze all data

Caption: A suggested tiered approach for preliminary toxicity screening.

  • In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicities based on the chemical structure. This can provide early warnings for mutagenicity, carcinogenicity, and other adverse effects.

  • In Vitro Cytotoxicity: Perform assays using relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine the concentration at which the compound induces cell death.

  • Ames Test: Conduct a bacterial reverse mutation assay (Ames test) to assess mutagenic potential.

  • hERG Assay: Evaluate the compound's potential to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

The results of this cascade will provide a more robust initial safety profile, enabling more informed decisions about the compound's future development.

Conclusion

(3R)-5-aminopentane-1,3-diol is a compound with potential utility but a largely uncharacterized toxicological profile. The available GHS classification clearly indicates that it is hazardous, causing serious eye damage, skin irritation, and potential central nervous system depression. [4]The significant data gaps for chronic toxicity endpoints require that all work with this compound be performed under a stringent safety protocol, emphasizing the use of engineering controls and appropriate PPE. For organizations considering this molecule for further development, a proactive approach to generating preliminary safety data through a tiered screening cascade is a scientifically and ethically sound strategy. The responsible advancement of science requires a deep respect for the unknown, and in the case of novel chemical entities, this translates to a culture of caution, preparedness, and rigorous safety evaluation.

References

  • NextSDS. (n.d.). (3R)-5-aminopentane-1,3-diol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-5-aminopentane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopentane-1,3,5-triol. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-aminopentane-1,3-diol — Chemical Substance Information. Retrieved from [Link]

  • Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopentane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • ERA Environmental Management Solutions. (2014, May 20). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]

  • Chemguide. (n.d.). Making Amines. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663–6670. Retrieved from [Link]

  • ChemSafetyPro. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026, February 26). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • DuPont Tate & Lyle BioProducts. (n.d.). Product Safety Summary Sheet - 1,3-Propanediol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Derivatization and Resin Immobilization of (3R)-5-Aminopentane-1,3-diol for SPPS

Target Audience: Peptide Chemists, Drug Development Scientists, and Synthetic Biologists. Document Type: Advanced Methodology & Protocol Guide Strategic Rationale & Chemical Architecture The incorporation of non-natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Scientists, and Synthetic Biologists. Document Type: Advanced Methodology & Protocol Guide

Strategic Rationale & Chemical Architecture

The incorporation of non-natural chiral building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. (3R)-5-aminopentane-1,3-diol (CAS 1314998-89-4)[1] is a highly versatile, bifunctional chiral aliphatic linker. Featuring a primary amine and a 1,3-diol system, it is frequently utilized to synthesize statine analogs, C-terminal modified peptide alcohols, and oligonucleotide conjugates.

To seamlessly integrate this molecule into standard Solid-Phase Peptide Synthesis (SPPS), the reactive functional groups must be orthogonally protected. The primary amine necessitates protection with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group, introduced by Carpino, is the gold standard for base-labile N-α-protection, offering robust stability against acidic conditions while allowing rapid deprotection via base-induced β-elimination (typically using 20% piperidine)[2],[3].

Following N-protection, the diol system presents two divergent synthetic pathways depending on the target application:

  • Route A (C-Terminal Modifier): Selective immobilization of the unhindered primary hydroxyl (C1) onto a highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin[4].

  • Route B (Soluble Building Block): Orthogonal protection of the 1,3-diol as an acetonide (isopropylidene acetal), which is fully compatible with Fmoc chemistry and removable during final global acidic cleavage[5].

Workflow Visualization

G A (3R)-5-aminopentane-1,3-diol (Starting Material) B Phase 1: N-Fmoc Protection (Fmoc-OSu, NaHCO3) A->B Step 1 C Fmoc-Amino Diol Intermediate B->C Purification D Phase 2A: Resin Loading (2-CTC Resin, DIPEA) C->D Primary OH Attachment E Phase 2B: Acetonide Protection (2,2-DMP, pTsOH) C->E 1,3-Diol Acetalization F C-Terminal Modified Peptidomimetic D->F SPPS Elongation G Orthogonal Building Block for N-Terminal/Side-Chain E->G Solution/SPPS Coupling

Figure 1: Strategic workflow for the derivatization and orthogonal application of (3R)-5-aminopentane-1,3-diol.

Phase 1: N-Fmoc Protection in Solution

Causality & Mechanistic Insight: We utilize Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl. Fmoc-Cl generates HCl as a byproduct, which can protonate the primary amine of our starting material, stalling the reaction and requiring aggressive pH adjustments. Fmoc-OSu is a milder reagent that releases water-soluble N-hydroxysuccinimide, driving a cleaner reaction profile[2]. Sodium bicarbonate (NaHCO₃) is used to maintain a mildly basic environment (pH ~8.5), ensuring the amine remains nucleophilic without triggering premature base-catalyzed Fmoc cleavage.

Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmount (10 mmol Scale)Functional Role
(3R)-5-aminopentane-1,3-diol119.161.001.19 gSubstrate
Fmoc-OSu337.331.053.54 gFmoc Donor
NaHCO₃84.012.001.68 gBuffer / Acid Scavenger
1,4-Dioxane / H₂O (1:1)N/AN/A50 mLBiphasic Solvent
Step-by-Step Protocol
  • Dissolution: Dissolve 1.19 g of (3R)-5-aminopentane-1,3-diol and 1.68 g of NaHCO₃ in 25 mL of deionized water in a 100 mL round-bottom flask.

  • Temperature Control: Chill the aqueous solution to 0 °C using an ice bath to minimize exothermic side reactions.

  • Reagent Addition: Dissolve 3.54 g of Fmoc-OSu in 25 mL of 1,4-Dioxane. Add this organic solution dropwise to the chilled aqueous mixture over 30 minutes under vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir continuously for 12 hours.

  • Workup: Evaporate the 1,4-Dioxane under reduced pressure. Dilute the remaining aqueous phase with 50 mL of Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with 5% aqueous citric acid (2 × 30 mL) to remove unreacted amine, followed by saturated NaCl (brine, 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (3R)-Fmoc-5-aminopentane-1,3-diol as a white to off-white solid.

In-Process Control (IPC) & Validation
  • Self-Validating Check: Perform a Ninhydrin (Kaiser) test on the crude organic extract. A negative result (yellow) confirms the complete consumption of the primary amine.

  • Analytical Confirmation: LC-MS should display a dominant peak at m/z 342.1 [M+H]⁺ (Calculated exact mass: 341.16).

Phase 2A: Selective Immobilization onto 2-CTC Resin (Route A)

Causality & Mechanistic Insight: 2-Chlorotrityl chloride (2-CTC) resin is exceptionally bulky. This steric hindrance is leveraged to achieve regioselective immobilization: the unhindered primary alcohol (C1) of our Fmoc-amino diol rapidly attacks the trityl carbocation, while the secondary alcohol (C3) remains unreacted[4]. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the liberated HCl, preventing acidic microenvironments that could prematurely cleave the acid-labile resin ester bond.

Quantitative Reagent Matrix
ReagentMW / LoadingEquivalentsAmountFunctional Role
2-CTC Resin~1.0 mmol/g1.00 eq1.00 gSolid Support
(3R)-Fmoc-amino diol341.40 g/mol 1.50 eq512 mgSubstrate
DIPEA129.24 g/mol 3.00 eq522 µLAcid Scavenger
Anhydrous DCMN/AN/A10 mLSwelling Solvent
Methanol (MeOH)32.04 g/mol Excess0.8 mLCapping Agent
Step-by-Step Protocol
  • Resin Swelling: Transfer 1.00 g of 2-CTC resin to a peptide synthesis vessel equipped with a PTFE frit. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 45 minutes. Drain the solvent.

  • Coupling: Dissolve 512 mg of the Fmoc-amino diol intermediate and 522 µL of DIPEA in 8 mL of anhydrous DCM. Add this solution to the swollen resin.

  • Agitation: Shake the vessel at room temperature for 3 hours. Do not use magnetic stirring, as it will mechanically crush the resin beads.

  • Capping: To neutralize unreacted trityl chloride sites, add 0.8 mL of Methanol directly to the reaction mixture. Agitate for an additional 20 minutes.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and MeOH (3 × 10 mL).

  • Drying: Dry the resin under a continuous stream of nitrogen or in a vacuum desiccator overnight.

In-Process Control (IPC) & Validation
  • Fmoc Quantification (Self-Validating Check): Weigh exactly 5.0 mg of the dried loaded resin. Treat with 1.0 mL of 20% piperidine in DMF for 20 minutes. Dilute to 10 mL with DMF. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm . Calculate the exact loading capacity (mmol/g) using the Beer-Lambert law (ε = 5800 M⁻¹cm⁻¹). Target loading is typically 0.4–0.6 mmol/g.

Phase 2B: Acetonide Protection for Orthogonal Use (Route B)

Causality & Mechanistic Insight: If the diol is to be used as a soluble building block (e.g., for N-terminal capping), the 1,3-diol must be protected to prevent unwanted esterification during peptide coupling[]. Reacting the diol with 2,2-dimethoxypropane (2,2-DMP) under mild acid catalysis (pTsOH) yields a thermodynamically stable 6-membered 1,3-dioxane ring (an acetonide). This acetonide is fully orthogonal to Fmoc chemistry: it survives the basic conditions of Fmoc deprotection but is cleanly unmasked during the final TFA-mediated cleavage of the peptide from the resin[5].

Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmount (5 mmol Scale)Functional Role
(3R)-Fmoc-amino diol341.401.001.71 gSubstrate
2,2-Dimethoxypropane104.155.003.07 mLAcetal Reagent
pTsOH·H₂O190.220.0548 mgAcid Catalyst
Anhydrous Acetone58.08N/A20 mLSolvent
Triethylamine (TEA)101.190.1070 µLQuenching Agent
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 50 mL flask under nitrogen, dissolve 1.71 g of (3R)-Fmoc-amino diol in 20 mL of anhydrous acetone.

  • Reagent Addition: Add 3.07 mL of 2,2-DMP, followed by 48 mg of p-Toluenesulfonic acid monohydrate (pTsOH·H₂O).

  • Propagation: Stir the mixture at room temperature for 4 hours. The transacetalization is driven forward by the large excess of 2,2-DMP and acetone.

  • Quenching: Add 70 µL of Triethylamine (TEA) to neutralize the acid catalyst, preventing acetal reversion during workup. Stir for 5 minutes.

  • Solvent Removal: Concentrate the mixture in vacuo to a crude oil.

  • Workup: Dissolve the oil in 40 mL EtOAc. Wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄ and evaporate to yield the Fmoc-amino acetonide building block.

In-Process Control (IPC) & Validation
  • Self-Validating Check: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The acetonide product will elute significantly higher (less polar) than the highly polar diol starting material.

  • Analytical Confirmation: LC-MS should confirm the mass shift. The addition of the isopropylidene group (+40 Da net) yields a target peak at m/z 382.2[M+H]⁺ .

References

  • (3R)-5-aminopentane-1,3-diol — Chemical Substance Information - NextSDS Source: nextsds.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbojy42V9UeiEowps8CUVZbh90l2uGCmjYyExKfLk1no85rhZ5ZA_UThWBbsyXqwM1zldPRhnPyXVi1KAJR4b2_4i3z7eE1A7QHceJj6xxbnM4DhY4fsOlt_PwLlWAg5vgGjxrA8CH8YEAx4_0hE9oDTBLRHm9UdpaUG-ohXILH2k=][1]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis Source: total-synthesis.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Ht-umHX9yQZAJ8Dl5h1wm7byk6nwkTHo1Lh7PI9mciTWqZSXh5ONt2AxdcEOU9EMn9SQ0rquOPasuEGlhY_x68PVszsuS8sUQgYhYZEXLDRElLCB2RA0whpsw1fWm37i2tmjbFJmQGuTJoEb][2]

  • Fmoc Solid Phase Peptide Synthesis - ChemPep Source: chempep.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC2fTX4bzJSnhlI3o2G5XzbC4nUX53kd8tmv2Kho7BiN5SY9q68V6INDFx2jH_Fg3Xtn3m3DGtypTFqGGEic4Nnm7TQBnvDym0Wc5qAg-jMvHyjv_cMx7llSkAy12oabMHE9RDmMSRwBtOzZ7SozWmmOE=][3]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: uci.edu URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY_0VHLzpwO-8IWuKYsHhxmHasnKD8JjQfEli4XKwugd42fVBiUHhvbz2qOo8hv691bd2Cgktm4HFOjItZo2V2cjlHqFbOulL1kutoKEe7jM0016nphTilDXj_mdDj48ZAV0T1vDo0_c-qQhNt-75Cc7CdHcOw1pGiBYGntQmmwuMc5fMeyPsePPxxfI0lPvIaWCGxxsCuFF5Mv63dc6V1R9tlMsXRHg34LV413oNXC13Jn3gpdmRt4raXcuERB-adrv7sj3x_RKo4f2FaiFfkuvs=][4]

  • Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBAlCMy4isVAT9mknIDXuNPSLV7Oz8XtkSINoZmOeW7-F3aaNFKLOEHvCmWVZ3ckgXEX0vUy6U9-d-K57T9itDZFLPH6fqLhJ3_flXBc7cVkcI32LGozraS0tlerRcckVDUqNqyDqpJ85eKCo=][5]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis Source: bocsci.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY56sViMeFtdbj8Sk6eW56KiBDuh5fSjFtJZ0gFZ5MHeMX4cbE3Zowph7vvQEsG4cxrYvSUjdaMzsp4iGMSQA6jLnXaqWJMZ5hT6yHeqz9nTbIFD13Yb6MJYRkfeGtZdzS-s4Dm-737FKQ9r11ea1bNWKhaiQM3p86TorZ7bRYOgyZnG2z1JdOKFnG2dFKv3UKzpNY_SWxf5CyjI0Vxipdu1m2FNgqRJs3DDoqnqsyjL6LEFw=][]

Sources

Application

Advanced Oligonucleotide Conjugation for In Vitro Assays: Utilizing (3R)-5-Aminopentane-1,3-Diol Derivatives

Executive Summary & Scientific Rationale The development of highly specific in vitro assays—such as fluorescence-based target binding, nuclease stability testing, and aptamer screening—relies heavily on the precise funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of highly specific in vitro assays—such as fluorescence-based target binding, nuclease stability testing, and aptamer screening—relies heavily on the precise functionalization of synthetic oligonucleotides (ONs). While standard linear linkers (e.g., hexanediol) offer simple end-labeling, they lack the multi-valency required for complex conjugate design.

(3R)-5-aminopentane-1,3-diol (CAS: 1314998-89-4)[1] serves as a superior, tri-functional chiral scaffold for ON modification. The causality behind selecting this specific derivative lies in its structural geometry:

  • Tri-functionality: It contains two hydroxyl groups for seamless integration into the ON phosphodiester backbone and a primary amine that can be orthogonally protected (e.g., with an alkyne or Fmoc group) for post-synthetic conjugation[2].

  • Stereochemical Purity: Utilizing the (3R) enantiomer ensures uniform spatial orientation of the conjugated ligand. A racemic mixture would result in diastereomeric ON complexes, broadening HPLC peaks and introducing heterogeneous binding kinetics in in vitro assays.

By converting this scaffold into a phosphoramidite building block, researchers can automate the incorporation of conjugation sites directly during Solid-Phase Oligonucleotide Synthesis (SPOS), enabling highly efficient Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) on the solid support[2].

Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the raw chiral scaffold to a fully functionalized, assay-ready oligonucleotide conjugate.

G A (3R)-5-aminopentane-1,3-diol (Tri-functional Scaffold) B Orthogonal Protection (DMT-OH, Alkyne-NH) A->B C Phosphoramidite Conversion B->C D Automated SPOS (Backbone Insertion) C->D E CuAAC Click Reaction (Ligand Attachment) D->E F Deprotection & Cleavage (Ammonia Treatment) E->F G In Vitro Assay-Ready ON-Conjugate F->G

Workflow from (3R)-5-aminopentane-1,3-diol scaffold to assay-ready oligonucleotide conjugate.

Protocol I: Solid-Phase Oligonucleotide Synthesis (SPOS)

To maintain a self-validating system, the incorporation of the (3R)-aminodiol-derived phosphoramidite must be monitored via trityl release.

Materials:

  • Automated DNA/RNA Synthesizer.

  • (3R)-1-O-(4,4′-Dimethoxytrityl)-5-N-(alkyne-functionalized)-aminopentane-1,3-diol phosphoramidite (0.1 M in anhydrous Acetonitrile)[2].

  • Standard natural nucleoside phosphoramidites.

  • Controlled Pore Glass (CPG) solid support.

Step-by-Step Methodology:

  • Sequence Programming: Program the synthesizer to assemble the desired sequence. Insert the (3R)-aminodiol linker at the 5'-end, 3'-end, or internally as dictated by the in vitro assay design.

  • Coupling: Deliver the (3R)-aminodiol phosphoramidite alongside the activator (e.g., 5-Ethylthiotetrazole) to the CPG column. Critical Insight: Extend the coupling time to 5 minutes for the modified linker to account for steric hindrance and ensure >98% coupling efficiency.

  • Capping & Oxidation: Proceed with standard acetic anhydride capping and iodine-based oxidation to form the stable phosphotriester linkage.

  • Validation (Trityl Monitor): Measure the UV absorbance (498 nm) of the released DMT cation during the subsequent deblocking step. A stable absorbance value relative to the previous natural nucleotide coupling validates successful incorporation.

  • Retention on Support: Do NOT cleave the ON from the CPG support. Retain the CPG column for solid-phase click conjugation.

Protocol II: Solid-Phase CuAAC Conjugation (Click Chemistry)

Performing the CuAAC reaction on the solid support (rather than in solution) is a deliberate experimental choice. It allows for the use of excess reagents to drive the reaction to absolute completion, followed by simple washing steps to remove cytotoxic copper catalysts before the in vitro assay[2].

Step-by-Step Methodology:

  • Resin Preparation: Transfer the CPG-bound, alkyne-modified ON (~1 µmol scale) into a 1.5 mL Eppendorf tube.

  • Catalyst Complex Formation: In a separate vial, mix CuSO4 (10 mM final) with THPTA ligand (50 mM final) in 0.2 M Triethylammonium acetate (TEAA) buffer (pH 7.0). Incubate for 5 minutes. Causality: THPTA stabilizes Cu(I) and prevents reactive oxygen species (ROS) generation that could cleave the ON backbone.

  • Reaction Assembly: Add the azide-functionalized ligand (e.g., Cy5-azide or Peptide-azide, 3-5 equivalents) to the CPG resin. Add the Cu/THPTA complex, followed immediately by Sodium Ascorbate (50 mM final) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Shake the suspension gently at room temperature for 4 to 12 hours (depending on ligand size; see Table 1).

  • Copper Stripping (Self-Validation Step): Wash the CPG resin sequentially with DMSO (3x), 0.1 M EDTA in water (3x) , and Acetonitrile (3x). Causality: The EDTA wash is non-negotiable. It chelates residual copper trapped in the CPG pores. Without this step, residual copper will cause strand scission during ammonia cleavage and quench fluorescence in downstream in vitro assays[2].

  • Cleavage & Deprotection: Treat the washed CPG with 32% aqueous ammonia for 16 hours at 55°C to cleave the conjugate from the support and remove base protecting groups. Lyophilize the supernatant.

Quantitative Data Summary

Table 1: Optimization of CuAAC Conjugation Conditions on Solid Support

Conjugate TypeAlkyne:Azide RatioCu(I) Catalyst (mM)Reaction Time (h)HPLC Purity (%)ESI-TOF MS Validation
ON-Fluorophore (Cy5)1:3104>95%Confirmed
ON-Peptide (Cell-Penetrating)1:51012>92%Confirmed
ON-Small Molecule Ligand1:2104>98%Confirmed

Protocol III: In Vitro Assay Preparation & Validation

Once the (3R)-aminodiol-linked ON conjugate is synthesized and purified via RP-HPLC, it must be prepared for the in vitro environment.

Step-by-Step Methodology (Fluorescence Binding Assay):

  • Resuspension: Reconstitute the lyophilized ON-conjugate in nuclease-free 1X PBS (pH 7.4) to a stock concentration of 100 µM. Verify concentration using a NanoDrop spectrophotometer (A260).

  • Thermal Annealing: Heat the ON stock to 90°C for 3 minutes, then slowly cool to room temperature over 45 minutes. Causality: This eliminates transient intermolecular aggregates and ensures the ON adopts its thermodynamically stable secondary structure prior to target introduction.

  • Assay Assembly: In a 96-well black microplate, combine the ON-conjugate (e.g., 50 nM final) with varying concentrations of the in vitro target (e.g., recombinant protein or complementary mRNA).

  • Control Implementation: Always run a parallel assay using a scrambled ON sequence conjugated via the exact same (3R)-aminodiol chemistry. This isolates the sequence-specific binding affinity from any non-specific interactions caused by the linker or the ligand itself.

Mechanism ON Modified ON (Sequence Specific) Linker (3R)-Aminodiol Linker ON->Linker Phosphodiester Target In Vitro Target (mRNA/Protein) ON->Target Base Pairing Ligand Peptide/Fluorophore Ligand Linker->Ligand Triazole Linkage Ligand->Target Enhanced Affinity Signal Assay Readout (Fluorescence) Target->Signal Quantification

Mechanism of target recognition and signal generation by the (3R)-aminodiol-linked ON conjugate.

References

  • NextSDS Chemical Database. "(3R)-5-aminopentane-1,3-diol Substance Information." NextSDS, 2026. [Link]

  • Honcharenko, D., et al. "New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides." ACS Omega 6.1 (2020): 579-593.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3R)-5-aminopentane-1,3-diol

Welcome to the technical support center dedicated to the synthesis of (3R)-5-aminopentane-1,3-diol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of (3R)-5-aminopentane-1,3-diol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceuticals. Its synthesis, while achievable through several routes, presents unique challenges where yield and purity are paramount. This guide is structured to provide direct, actionable advice to troubleshoot common issues and answer frequently asked questions, ensuring your synthesis is both successful and efficient.

Overview of Common Synthetic Routes

The synthesis of (3R)-5-aminopentane-1,3-diol typically starts from a chiral precursor to establish the stereocenter at the C3 position. The most common strategies involve the reduction of a carboxylic acid or ester derivative of a protected amino acid. Below is a diagram illustrating the general synthetic logic.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Target Molecule L-Aspartic Acid L-Aspartic Acid Protection Amine & Carboxylic Acid Protection L-Aspartic Acid->Protection Protected Glutamic Acid Derivative Protected Glutamic Acid Derivative Protected Glutamic Acid Derivative->Protection Other Chiral Precursors Other Chiral Precursors Other Chiral Precursors->Protection Reduction Selective Reduction (e.g., Ester to Alcohol) Protection->Reduction Forms intermediate Deprotection Removal of Protecting Groups Reduction->Deprotection Yields protected diol Target (3R)-5-aminopentane-1,3-diol Deprotection->Target

Caption: General synthetic pathways to (3R)-5-aminopentane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing (3R)-5-aminopentane-1,3-diol?

The most prevalent starting materials are chiral amino acids, which provide a cost-effective and readily available source of the required stereochemistry. L-Aspartic acid and L-glutamic acid derivatives are frequently used. The choice often depends on the specific synthetic route and the desired protecting group strategy.

Q2: How critical is the choice of protecting groups for the amine and carboxylic acid functionalities?

The selection of protecting groups is crucial for a successful synthesis. The amine is commonly protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed under mild acidic conditions.[1][2][3][4] Carboxylic acids are often converted to esters (e.g., methyl or ethyl esters) to facilitate reduction. The protecting groups must be orthogonal, meaning one can be removed without affecting the other, to allow for selective transformations.

Q3: What are the recommended analytical techniques to monitor the reaction progress and product purity?

A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For more detailed analysis, High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, can be used to assess enantiomeric purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of intermediates and the final product, while Mass Spectrometry (MS) confirms the molecular weight.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield after the reduction of the ester to the diol.

Potential Cause A: Inactive Reducing Agent

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent commonly used for this transformation, but it is highly sensitive to moisture.[6][7][8]

  • Solution:

    • Ensure that the LAH used is fresh and has been stored under anhydrous conditions.

    • Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents. It is recommended to distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF) prior to use.

Potential Cause B: Incomplete Reaction

The reaction may not have gone to completion due to insufficient reagent, low temperature, or short reaction time.

  • Solution:

    • Stoichiometry: Use a sufficient excess of LAH. Typically, 2-3 equivalents are used for ester reductions.

    • Temperature and Time: While the reaction is often started at 0 °C for safety, it may require warming to room temperature or even gentle reflux to proceed to completion. Monitor the reaction by TLC until the starting material is consumed.

Potential Cause C: Complex Work-up and Product Loss

The work-up procedure for LAH reactions can be challenging and may lead to the loss of the highly polar aminodiol product in the aluminum salts.

  • Solution:

    • Fieser Work-up: A common and effective method is the Fieser work-up. After the reaction is complete and cooled, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LAH in grams. This procedure should result in a granular precipitate of aluminum salts that can be easily filtered off.

    • Extraction: The aminodiol product is highly water-soluble. Continuous liquid-liquid extraction may be necessary to efficiently extract the product from the aqueous layer.

Problem 2: Formation of significant side products.

Potential Cause A: Over-reduction or side reactions

If other functional groups are present in the molecule that are also susceptible to reduction by LAH, this can lead to a mixture of products.

  • Solution:

    • Protecting Groups: Ensure that all other sensitive functional groups are adequately protected before the reduction step.

    • Alternative Reducing Agents: Consider using a milder reducing agent if chemoselectivity is an issue, although for esters, LAH is often necessary.

Potential Cause B: Racemization

While the stereocenter at C3 is generally stable, harsh reaction conditions (e.g., high temperatures or strongly basic/acidic conditions for prolonged periods) could potentially lead to some degree of racemization.

  • Solution:

    • Reaction Conditions: Maintain the lowest effective temperature for the reaction and work-up.

    • Chiral Analysis: Use chiral HPLC to analyze the enantiomeric excess (ee) of your product and compare it to a standard if available.

Problem 3: Difficulty in purifying the final product.

Potential Cause: High Polarity and Water Solubility

(3R)-5-aminopentane-1,3-diol is a highly polar molecule with three heteroatoms, making it very soluble in water and challenging to handle with standard silica gel chromatography.

  • Solution A: Crystallization

    • The product may be crystallized from a suitable solvent system. This can be an effective method for purification if a crystalline solid can be obtained.

    • Formation of a salt (e.g., hydrochloride or oxalate) can sometimes facilitate crystallization and purification.[9]

  • Solution B: Specialized Chromatography

    • Reverse-Phase Chromatography: If the product is sufficiently retained on a C18 column, reverse-phase HPLC can be an effective purification method.

    • Ion-Exchange Chromatography: Given the amine functionality, cation-exchange chromatography can be a powerful tool for purification.[10] The product will bind to the resin and can be eluted by changing the pH or ionic strength of the eluent.

    • Aminopropyl-functionalized silica gel can also be used for the purification of polar compounds.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_SM Verify Starting Material Purity Start->Check_SM Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Check_SM->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase reagent equivalents - Increase temperature/time Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Protecting_Groups Review Protecting Group Strategy Side_Products->Protecting_Groups Yes Optimize_Workup Optimize Work-up Procedure (e.g., Fieser method) Side_Products->Optimize_Workup Minor Alternative_Purification Use Alternative Purification: - Crystallization - Ion Exchange - Reverse Phase Purification_Issue->Alternative_Purification Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Conditions->Check_Reaction Protecting_Groups->Check_Reaction Optimize_Workup->Check_Reaction Alternative_Purification->Success

Caption: A decision-making workflow for troubleshooting synthesis issues.

Key Experimental Protocols

Protocol 1: Boc Protection of Amino Group

This protocol describes a general procedure for the N-tert-butoxycarbonylation of an amino acid ester.

  • Materials:

    • Amino acid ester hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend the amino acid ester hydrochloride (1.0 eq) in the chosen solvent (e.g., DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to the suspension.

    • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino ester.

Protocol 2: LAH Reduction of a Boc-Protected Ester

This protocol outlines the reduction of a Boc-protected amino ester to the corresponding aminodiol.

  • Materials:

    • Boc-protected amino ester

    • Lithium aluminum hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere, prepare a suspension of LAH (2.5 eq) in anhydrous THF.

    • Cool the LAH suspension to 0 °C.

    • Dissolve the Boc-protected amino ester (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% NaOH (aq), and then more water (Fieser work-up).

    • Stir the resulting mixture vigorously for 1 hour, then filter the aluminum salts through a pad of Celite.

    • Wash the filter cake thoroughly with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified.

References

  • PubMed. (n.d.). High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. Retrieved from [Link]

  • PubMed. (2005). Synthesis and absolute configuration assignment of 5-amino-1,3,5-triphenyl-pentane-1,3-diol stereoisomers. Chirality, 17(1), 63-72. Retrieved from [Link]

  • SciSpace. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (2020, February 29). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • YouTube. (2016, July 30). 07 10 Reduction of Esters with LiAlH4 default. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PMC. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

  • PubMed. (2000). Purification of sphingolipid classes by solid-phase extraction with aminopropyl and weak cation exchanger cartridges. Methods in Enzymology, 312, 101-114. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

Sources

Optimization

Overcoming low solubility of (3R)-5-aminopentane-1,3-diol in non-polar organic solvents

Welcome to the Technical Support Center for handling highly polar chiral building blocks. (3R)-5-aminopentane-1,3-diol is a versatile intermediate in drug development and asymmetric synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly polar chiral building blocks. (3R)-5-aminopentane-1,3-diol is a versatile intermediate in drug development and asymmetric synthesis. However, its high polarity often presents significant handling challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome solubility limitations in non-polar organic solvents (e.g., dichloromethane, toluene, hexane) without compromising the integrity of the (3R)-stereocenter.

Diagnostic Workflow

Before altering your experimental design, use the decision matrix below to identify the most thermodynamically and operationally appropriate solubilization strategy for your specific downstream application.

Workflow Start Low Solubility of (3R)-5-aminopentane-1,3-diol Check Is chemical masking compatible with workflow? Start->Check Protect Protecting Groups (N-Boc, O,O-Acetonide) Check->Protect Yes Check2 Is the reaction biphasic? Check->Check2 No PTC Phase Transfer Catalysis (e.g., TBAB in DCM/H2O) Check2->PTC Yes CoSolv Solvent Blending (Add 10-20% DMF/THF) Check2->CoSolv No

Workflow for selecting a solubilization strategy for highly polar amino diols.

Troubleshooting Guide & FAQs

Q1: Why does (3R)-5-aminopentane-1,3-diol exhibit near-zero solubility in non-polar solvents like dichloromethane (DCM) or toluene? A1: The insolubility is driven by a severe polarity mismatch and strong intermolecular forces. The molecule possesses three potent hydrogen-bond donors (one primary amine, two hydroxyls)[1]. In non-polar media, the energetic cost of breaking the solute-solute hydrogen bonds is not offset by favorable solute-solvent interactions[2]. Consequently, the compound forms a rigid crystal lattice, aggregates, and precipitates. Solubilization fundamentally requires either masking these donors or introducing a co-solvent that can competitively hydrogen-bond.

Q2: I need to perform an acylation on the amine in DCM, but I cannot use protecting groups. What solvent blending strategies work best? A2: If transient chemical modification is not viable, solvent blending is the optimal approach. Adding 10–20% (v/v) of a polar aprotic solvent (e.g., DMF, DMSO, or THF) to your non-polar solvent significantly lowers the transfer free energy required to solvate the polar groups. The polar co-solvent disrupts the intermolecular lattice of the amino diol, allowing the bulk non-polar solvent to solvate the carbon backbone.

Q3: During aqueous workup, the free amino diol remains trapped in the aqueous phase. How can I extract it into an organic solvent? A3: Small amino alcohols are notoriously difficult to extract due to their high hydration energy[3]. To force the compound into an organic phase, you must manipulate the thermodynamic equilibrium:

  • pH Adjustment: Adjust the pH to ~9.5–10.0 to ensure the amine is in its neutral (free base) form rather than a highly water-soluble protonated ammonium salt.

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength of the water, decreasing the solubility of the organic molecule.

  • Active Solvent: Use a highly active organic solvent mixture, such as 3:1 Chloroform:Isopropanol, rather than pure DCM or EtOAc.

Mechanistic Causality of Solubilization

Understanding the structural transformation is critical for predicting solvent compatibility. The diagram below illustrates how masking hydrogen-bond donors directly translates to enhanced solubility in non-polar environments.

Mechanism A Free Amino Diol (3 H-Bond Donors) B Strong Intermolecular Lattice A->B C Insoluble in DCM B->C D Boc/Acetonide Derivatization E Masked Donors & Increased Sterics D->E F Soluble in Hexane/DCM E->F

Mechanistic causality: Masking hydrogen bond donors directly enhances non-polar solubility.

Quantitative Impact of Solubilization Strategies

The table below summarizes the quantitative shifts in lipophilicity (estimated LogP) and solvent compatibility based on the chosen strategy.

StrategyEstimated LogP ShiftH-Bond Donors RemainingOptimal Non-Polar SolventDownstream Impact
Unmodified (Free Base) -1.5 to -1.03None (Insoluble)Baseline
Solvent Blending (15% DMF in DCM)N/A (Solvent effect)3DCM / DMF mixtureRequires high-vacuum removal of DMF
Ion-Pairing (Camphorsulfonate)+1.5 to +2.03DCM / ChloroformCounter-ion must be removed post-reaction
N-Boc Protection +1.5 to +2.02Toluene, DCMRequires mild acidic deprotection (e.g., TFA)
N-Boc + O,O-Acetonide +3.5 to +4.50Hexane, Toluene, DCMRequires strong acidic deprotection

Self-Validating Experimental Protocols

Protocol A: Transient Lipophilic Protection (N-Boc & Acetonide)

Use this protocol when multi-step synthesis in non-polar solvents is required. This system is self-validating: successful protection is visually confirmed by complete dissolution in hexane.

Step 1: N-Boc Protection

  • Suspend 1.0 eq of (3R)-5-aminopentane-1,3-diol in a 1:1 mixture of THF and H₂O (0.2 M).

  • Add 2.0 eq of NaHCO₃, followed by dropwise addition of 1.1 eq of Boc-anhydride (Boc₂O).

  • Stir at room temperature for 12 hours.

  • Validation Check: Extract with EtOAc. The successful partitioning of the product into the organic layer confirms the masking of the primary amine.

Step 2: O,O-Acetonide Formation

  • Dissolve the crude N-Boc intermediate in anhydrous DCM (0.1 M).

  • Add 3.0 eq of 2,2-dimethoxypropane and 0.1 eq of catalytic p-toluenesulfonic acid (p-TsOH).

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with Hexane/DCM (1:1).

  • Validation Check: The resulting compound will be a clear oil that is completely miscible in pure hexane, confirming all hydrogen-bond donors have been masked.

Protocol B: Reactive Solubilization via Phase Transfer Catalysis (PTC)

Use this protocol when derivatizing the free base directly with a lipophilic electrophile (e.g., an acid chloride) without prior protection.

  • Dissolve 1.0 eq of (3R)-5-aminopentane-1,3-diol in 1M aqueous NaOH (0.5 M concentration).

  • Prepare a separate solution of 1.2 eq of your electrophile in DCM.

  • Add 0.1 eq of Tetrabutylammonium bromide (TBAB) to the DCM solution.

  • Combine the two phases and stir vigorously (1000+ RPM) at room temperature. The TBAB forms a lipophilic ion pair with the substrate, shuttling it across the phase boundary into the DCM layer where the reaction occurs.

  • Validation Check: Monitor the organic layer via TLC. The disappearance of the electrophile and the appearance of a new, UV-active product spot in the DCM layer indicates successful cross-phase reaction dynamics.

References

  • Chemistry LibreTexts. "26.2: Structures of Amino Acids". LibreTexts Organic Chemistry. URL: [Link]

  • National Institute of Science Communication and Policy Research. "Solubilities of Amino Acids in Different Mixed Solvents". URL: [Link]

  • ScienceMadness. "Amino alcohol extraction and solvation effects". URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Cross-Coupling Side Reactions of (3R)-5-aminopentane-1,3-diol

Executive Summary (3R)-5-aminopentane-1,3-diol is a highly versatile, chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients. However, its trifunctional nature—comprising a primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-5-aminopentane-1,3-diol is a highly versatile, chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients. However, its trifunctional nature—comprising a primary amine, a primary alcohol, and a secondary alcohol—poses significant chemoselectivity and catalyst deactivation challenges during transition-metal-catalyzed cross-coupling reactions[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies, mechanistic insights, and self-validating protocols to help you achieve selective C–N bond formation while preserving the integrity of the (3R) stereocenter.

Mechanistic Insights: The Causality of Failure

Understanding why a reaction fails is the prerequisite to resolving it. When subjecting (3R)-5-aminopentane-1,3-diol to standard Buchwald-Hartwig or Ullmann conditions, two primary failure modes dominate the reaction landscape:

  • Chemoselectivity Inversion (O-Arylation vs. N-Arylation): While primary amines are intrinsically more nucleophilic than alcohols, the thermodynamic strength of the base dictates the reaction pathway. Strong alkoxide bases (e.g., NaOtBu) deprotonate the primary alcohol, forming a highly reactive alkoxide that rapidly transmetalates, leading to unwanted O-arylation[2].

  • Catalyst Poisoning via Multidentate Chelation: The 1,3-diol motif, combined with the primary amine, acts as a potent multidentate ligand. This structural arrangement strongly chelates Pd or Cu metal centers, displacing engineered phosphine or diamine ligands. This halts the catalytic cycle, which is visually confirmed by the rapid precipitation of inactive Pd-black[3].

G cluster_0 Unwanted Side Reactions cluster_1 Optimized Pathways Substrate (3R)-5-aminopentane-1,3-diol (Amine + 1,3-Diol) OArylation O-Arylation (Driven by Strong Bases like NaOtBu) Substrate->OArylation Competing OH Nucleophilicity Poisoning Catalyst Poisoning (Metal Chelation by Diol/Amine) Substrate->Poisoning Multidentate Coordination Protection Acetonide Protection (Masks 1,3-Diol) Substrate->Protection 2,2-DMP, p-TsOH WeakBase Weak Base Strategy (NaOTMS or K3PO4) Substrate->WeakBase Direct Coupling NArylation Chemoselective N-Arylation (High Yield C-N Coupling) Protection->NArylation Ar-X, Pd-Cat, Base WeakBase->NArylation Enhances N-H Acidity

Mechanistic pathways of (3R)-5-aminopentane-1,3-diol in cross-coupling and optimized solutions.

Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination yields a 1:1 mixture of N-arylated and O-arylated products. How can I force complete N-selectivity without using protecting groups? A: The solution lies in thermodynamic base selection. Switch from a strong base (NaOtBu) to a weaker base like sodium trimethylsilanolate (NaOTMS) or K₃PO₄. Amines experience a significant increase in N–H acidity upon coordination to the transition metal center. Weak bases are sufficient to deprotonate the metal-coordinated amine but are not strong enough to deprotonate the primary alcohol. This kinetic differentiation exclusively drives C–N coupling[2].

Q2: My palladium catalyst turns black immediately upon heating, and the reaction stalls at <5% conversion. What is happening? A: Your substrate is poisoning the catalyst. The combination of the 1,3-diol and the amine forms a stable chelate with the Pd(II) intermediate, stripping the supporting ligands (e.g., BINAP or BrettPhos) and causing the catalyst to aggregate into inactive Pd-black[3]. To resolve this, you must mask the 1,3-diol moiety. We recommend an orthogonal acetonide protection strategy prior to the cross-coupling step[4].

Q3: Will protecting the 1,3-diol as an acetonide racemize my (3R) stereocenter? A: No. Acetonide formation using 2,2-dimethoxypropane (2,2-DMP) and a catalytic acid (e.g., p-TsOH) operates under mild, thermodynamically controlled conditions that do not epimerize the C3 stereocenter[4][5]. The resulting 1,3-dioxane ring actually locks the conformation, providing a robust and sterically defined intermediate for downstream coupling.

Quantitative Data: Base and Ligand Effects on Chemoselectivity

The following table summarizes how the choice of base and ligand dictates the chemoselectivity of amino alcohol cross-coupling.

Catalyst SystemBaseLigandMajor ProductSelectivity (N:O)Mechanism / Causality
Pd₂(dba)₃ NaOtBuBINAPMixture1:1 to 1:5Strong base deprotonates primary -OH, driving rapid O-arylation.
Pd₂(dba)₃ NaOTMSBrettPhosN-Arylation>95:5Weak base selectively deprotonates the metal-coordinated amine.
CuI NaOtBuL8 (Diamine)O-Arylation<5:95Steric bias and strong base favor primary alcohol transmetalation.
CuI K₃PO₄Diketone (L1)N-Arylation>95:5Ligand-assisted coupling; weak base prevents -OH activation.

(Data synthesized from mechanistic studies in[1],[2], and)

Validated Experimental Protocols

Protocol A: Orthogonal Acetonide Protection of the 1,3-Diol

Objective: Mask the 1,3-diol as a 1,3-dioxane ring to prevent catalyst chelation, leaving the primary amine available for coupling[4]. Causality Note: The primary amine may transiently form an imine with 2,2-DMP. However, aliphatic imines are thermodynamically unstable in water and are rapidly hydrolyzed during the mild aqueous workup, cleanly regenerating the free amine.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve (3R)-5-aminopentane-1,3-diol (1.0 equiv, 10.0 mmol) in anhydrous acetone (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add 2,2-dimethoxypropane (2,2-DMP) (3.0 equiv, 30.0 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 0.5 mmol).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the consumption of the starting material via TLC (use a Ninhydrin stain to visualize the amine).

  • Quench & Hydrolysis (Critical Step): Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 30 minutes. Why? This neutralizes the acid catalyst and forces the hydrolysis of any transiently formed imine back to the primary amine.

  • Extraction: Concentrate the mixture under reduced pressure to remove the acetone. Extract the remaining aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting protected intermediate, (R)-2-(2,2-dimethyl-1,3-dioxan-4-yl)ethan-1-amine, is generally pure enough to be used directly in Protocol B.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: High-yield C–N coupling of the acetonide-protected amino alcohol with an aryl chloride[3].

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOTMS (1.5 equiv). Why a glovebox? Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation by atmospheric O₂.

  • Substrate Addition: Add the aryl chloride (1.0 equiv, 1.0 mmol) and the acetonide-protected (3R)-5-aminopentane-1,3-diol from Protocol A (1.2 equiv, 1.2 mmol).

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the vial tightly with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat at 90 °C in an oil bath for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove the precipitated palladium salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-arylated product.

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of (3R)-5-aminopentane-1,3-diol synthesis protocols across labs

Reproducibility of (3R)-5-aminopentane-1,3-diol Synthesis Protocols Across Labs: A Comparative Guide Executive Summary (3R)-5-aminopentane-1,3-diol is a highly versatile chiral scaffold, predominantly utilized as an orth...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of (3R)-5-aminopentane-1,3-diol Synthesis Protocols Across Labs: A Comparative Guide

Executive Summary

(3R)-5-aminopentane-1,3-diol is a highly versatile chiral scaffold, predominantly utilized as an orthogonal linker in the synthesis of oligonucleotide multiconjugates (such as GalNAc-siRNA delivery systems) and complex active pharmaceutical ingredients (APIs)[1],[2]. As demand for targeted therapeutics scales, the bottleneck in production often lies in the reproducible synthesis of this chiral amino diol.

This guide objectively compares the two leading methodologies: the traditional Chemical Reduction (LiAlH₄) and the modern Biocatalytic (Ketoreductase) approach. By analyzing the mechanistic causality behind each protocol, researchers can select the optimal workflow based on their lab's scalability, environmental constraints, and enantiomeric purity requirements.

Mechanistic Pathways & Causal Analysis

Pathway A: Chemical Hydride Reduction

The traditional chemical route relies on the exhaustive reduction of commercially available ethyl (3R)-4-cyano-3-hydroxybutanoate using Lithium Aluminum Hydride (LiAlH₄)[1].

  • The Mechanism: LiAlH₄ acts as a powerful nucleophilic hydride donor, simultaneously reducing the cyano group to a primary amine and the ester group to a primary alcohol.

  • The Reproducibility Challenge: While the chemistry is straightforward, lab-to-lab reproducibility often suffers during the isolation phase. The highly polar nature of the amino diol makes it prone to trapping within the gelatinous aluminum hydroxide emulsions typically formed during standard aqueous quenching[3].

Pathway B: Biocatalytic Cascade

The biocatalytic route utilizes a Ketoreductase (KRED) enzyme to perform an asymmetric reduction of an achiral or racemic precursor (e.g., 5-amino-3-oxopentan-1-ol)[4].

  • The Mechanism: KRED facilitates a highly stereoselective hydride transfer from the cofactor NADPH to the ketone face.

  • The Reproducibility Advantage: Because the stereocenter is established by the enzyme's rigid chiral pocket rather than the starting material, the enantiomeric excess (ee) is consistently >99.5%[5]. Furthermore, the reaction occurs in a mild, aqueous buffer, completely bypassing the thermal runaway and emulsion risks associated with metal hydrides[5].

Pathway Visualization

SynthesisPathways cluster_chemical Pathway A: Chemical Reduction cluster_bio Pathway B: Biocatalysis StartA Starting Material Ethyl (3R)-4-cyano-3-hydroxybutanoate Chem1 LiAlH4 Addition (Anhydrous THF, 0°C) StartA->Chem1 StartB Starting Material 5-amino-3-oxopentan-1-ol Bio1 Ketoreductase (KRED) (Aqueous Buffer, 30°C) StartB->Bio1 Chem2 Fieser Workup (H2O / NaOH / H2O) Chem1->Chem2 Highly Exothermic Chem3 Extraction & Filtration (Granular Al Salts) Chem2->Chem3 Prevents Emulsion Target (3R)-5-aminopentane-1,3-diol (Target Product) Chem3->Target Bio2 Cofactor Recycling (GDH / Glucose / NADP+) Bio1->Bio2 Coupled Reaction Bio3 Cation-Exchange Resin Purification Bio2->Bio3 Bio3->Target >99.5% ee

Comparison of chemical (LiAlH4) vs. biocatalytic (KRED) synthesis pathways for the target diol.

Comparative Performance Data

ParameterProtocol A: Chemical Reduction (LiAlH₄)Protocol B: Biocatalytic (KRED)
Yield 54% – 65%85% – 92%
Enantiomeric Excess >95% (Dependent on starting material)>99.5% (Enzyme-controlled)
Scalability Moderate (Thermal runaway & emulsion risks)High (Aqueous, mild conditions)
Environmental Impact High (Anhydrous solvents, aluminum waste)Low (Aqueous buffer, biodegradable)
Reproducibility Score 6.5 / 109.0 / 10

Detailed Experimental Protocols

Protocol A: Chemical Reduction via LiAlH₄

Based on the optimized methodology by [1].

Self-Validating Control: Ensure the THF is strictly anhydrous (Karl Fischer titration < 50 ppm) prior to reaction initiation.

  • Preparation: Suspend LiAlH₄ pellets (5.0 equiv) in anhydrous THF under a strict nitrogen atmosphere and cool the flask to 0 °C.

    • Causality: Complete moisture exclusion is critical to prevent the violent hydrolysis of LiAlH₄. The 0 °C temperature mitigates the highly exothermic nature of the subsequent addition[1].

  • Addition: Dissolve ethyl (3R)-4-cyano-3-hydroxybutanoate (1.0 equiv) in anhydrous THF and add dropwise to the suspension over 1 hour.

    • Causality: Dropwise addition prevents thermal runaway while ensuring the complete reduction of both the cyano and ester moieties[3].

  • Reaction: Allow the mixture to warm to ambient temperature and stir overnight. Monitor completion via TLC (Ninhydrin stain for primary amines).

  • Fieser Workup (Critical Step): Cool the mixture back to 0 °C. Sequentially and cautiously add x mL of Milli-Q water, x mL of 15% NaOH, and 3x mL of Milli-Q water (where x is the mass of LiAlH₄ in grams). Stir for 1 hour at ambient temperature.

    • Causality: Standard aqueous quenching forms a gelatinous aluminum hydroxide emulsion that irreversibly traps the highly polar amino diol product. The Fieser method forces the formation of granular aluminate salts that are easily removed via vacuum filtration[3].

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with THF, and concentrate the filtrate in vacuo to yield the crude (3R)-5-aminopentane-1,3-diol.

Protocol B: Biocatalytic Synthesis via Ketoreductase

Adapted from standard industrial chemoenzymatic practices outlined by[5].

Self-Validating Control: Utilize a pH-stat to maintain the reaction exactly at pH 7.0, as the oxidation of glucose generates gluconic acid which will otherwise acidify the buffer and denature the enzymes.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM NADP⁺ and 100 mM glucose.

    • Causality: The pH must be tightly controlled to maintain enzyme stability. NADP⁺ serves as the necessary hydride carrier for the reduction[5].

  • Enzyme Coupling: Add Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) to the buffer.

    • Causality: GDH oxidizes glucose to gluconolactone, simultaneously recycling NADP⁺ back to NADPH. This coupled system drives the thermodynamic equilibrium forward and eliminates the exorbitant cost of stoichiometric cofactor addition[5].

  • Reaction: Add 5-amino-3-oxopentan-1-ol (1.0 equiv) and incubate at 30 °C for 24 hours with gentle orbital agitation (150 rpm).

    • Causality: The KRED enzyme's chiral pocket ensures strict stereofacial hydride delivery, guaranteeing the (3R) configuration (>99.5% ee) without relying on expensive chiral pool starting materials[4],[5].

  • Purification: Terminate the reaction by heating to 60 °C for 10 minutes to denature the proteins. Centrifuge to remove protein aggregates. Pass the supernatant through a strong cation-exchange resin (e.g., Dowex 50WX8).

    • Causality: Because the target diol is highly water-soluble, traditional solvent extraction is inefficient. The resin captures the protonated amine, allowing salts, proteins, and unreacted glucose to be washed away with water before eluting the pure product with 1M aqueous ammonia.

References

  • Taskova, M., Honcharenko, D., Druceikaite, K., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 6(1), 579-593.[Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (3R)-5-aminopentane-1,3-diol

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3R)-5-aminopentane-1,3-diol, a crucial aspect of laboratory safety and environmental stewardship. Adherence to these procedures is es...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3R)-5-aminopentane-1,3-diol, a crucial aspect of laboratory safety and environmental stewardship. Adherence to these procedures is essential for protecting laboratory personnel, ensuring regulatory compliance, and maintaining the integrity of your research environment. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering you to make informed safety decisions.

Hazard Identification: The Foundation of Safe Disposal

(3R)-5-aminopentane-1,3-diol must be treated as hazardous chemical waste. An understanding of its inherent risks informs every aspect of its handling and disposal. Based on available data, this compound presents several hazards.[1]

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Damage (H318): Poses a risk of serious damage to the eyes.

  • Specific Target Organ Toxicity (H336): May cause drowsiness or dizziness through single exposure.

Due to these classifications, (3R)-5-aminopentane-1,3-diol cannot be disposed of via standard laboratory drains or in regular trash.[2][3] Improper disposal can lead to environmental contamination and potential health risks for personnel outside the laboratory.

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any waste collection or disposal procedure, the immediate work area must be secure and appropriate personal protective equipment must be worn. This is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye damage.[1][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and subsequent irritation.[4][5]
Body Protection Standard laboratory coat.Provides a barrier against accidental spills on clothing and skin.[4]

The Disposal Protocol: A Step-by-Step Methodology

The primary and only acceptable method for disposing of (3R)-5-aminopentane-1,3-diol is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][6] The following steps outline the process from point of generation to handoff.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designate a Specific Container: A dedicated waste container should be used exclusively for (3R)-5-aminopentane-1,3-diol and chemically compatible substances.

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials. As an amino alcohol, it should be kept separate from:

    • Strong Acids[7]

    • Strong Oxidizing Agents[7]

    • Acid Anhydrides and Acid Chlorides[7]

  • Rationale: Mixing incompatible wastes can lead to violent reactions, gas generation, or fire, posing a significant safety risk in the laboratory.[8]

Step 2: Container Selection and Labeling

The waste container must be robust, chemically resistant, and clearly identified to prevent accidental misuse.

  • Container Choice: Use a sturdy, sealable container made of a chemically resistant material (e.g., high-density polyethylene, or the original product container). Ensure it has a screw-top cap to prevent leaks and vapor release.[2][9]

  • Labeling: The container must be clearly and accurately labeled. The label should be written in English and include:

    • The words "Hazardous Waste "[4][8]

    • The full chemical name: "(3R)-5-aminopentane-1,3-diol "[4][8]

    • Relevant hazard pictograms (e.g., Corrosion, Health Hazard).[1][8]

    • The accumulation start date.

    • The name and contact details of the waste generator (your lab/PI).[8]

Step 3: Waste Accumulation and Storage

Safe temporary storage within the laboratory is paramount while awaiting pickup.

  • Secure Location: Store the waste container in a designated, secure area, such as a satellite accumulation area or a chemical storage cabinet.[6][9]

  • Containment: Always use secondary containment (e.g., a plastic tub or tray) for liquid waste containers to contain any potential leaks.[9]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat sources, open flames, or direct sunlight.[2][7] The container must be kept closed except when adding waste.[9]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste, but final disposal must be handled by trained professionals.

  • Contact EHS: Once the container is nearly full (do not overfill) or has been stored for the maximum time allowed by your institution, contact your EHS office or designated hazardous waste contractor to schedule a pickup.[4]

  • Manifests and Regulations: Your EHS department will handle the necessary paperwork, such as waste profiles and manifests, to ensure the disposal complies with all local and national regulations.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3R)-5-aminopentane-1,3-diol.

G start Waste Generated: (3R)-5-aminopentane-1,3-diol ppe_check Don Appropriate PPE? (Goggles, Gloves, Lab Coat) start->ppe_check ppe_check->ppe_check segregate Segregate Waste: Is this a dedicated container? ppe_check->segregate Yes new_container Obtain new, compatible container. Label Clearly. segregate->new_container No add_waste Add waste to designated, labeled container. segregate->add_waste Yes new_container->add_waste storage Store container in a secure, ventilated area with secondary containment. add_waste->storage pickup Contact EHS for pickup when container is full or time limit is reached. storage->pickup end Disposal Complete pickup->end

Caption: Decision workflow for handling (3R)-5-aminopentane-1,3-diol waste.

Decontamination of Empty Containers

Empty containers that once held (3R)-5-aminopentane-1,3-diol are still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple rinse the empty container with a suitable solvent, such as water or ethanol.[8]

  • Collect Rinsate: The first rinse, and preferably all subsequent rinses, must be collected and disposed of as hazardous waste.[9] Add the rinsate to your designated (3R)-5-aminopentane-1,3-diol waste container.

  • Final Disposal: Once the container is thoroughly rinsed and air-dried, all labels must be completely removed or defaced.[8][9] After these steps, the container can typically be disposed of in the appropriate glass or plastic recycling bin, according to your institution's policies.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[7][11] Do not use combustible materials like sawdust.

  • Cleanup: Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[7]

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (3R)-5-aminopentane-1,3-diol, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • (3R)-5-aminopentane-1,3-diol — Chemical Substance Information. NextSDS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Compatibility Chart. [Link]

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